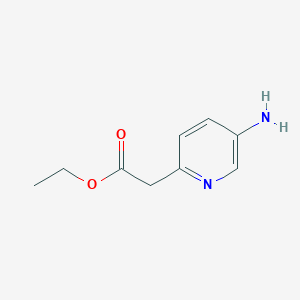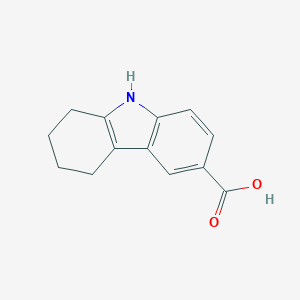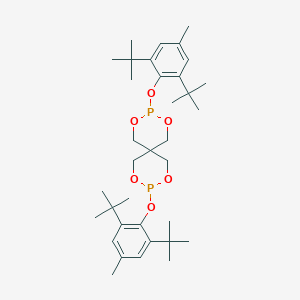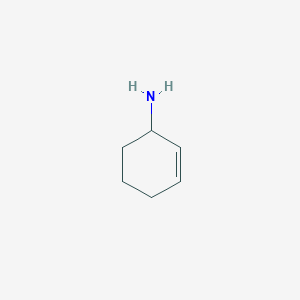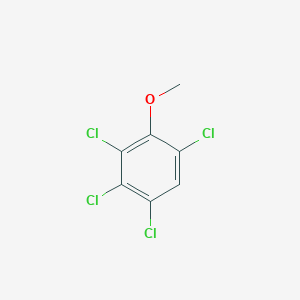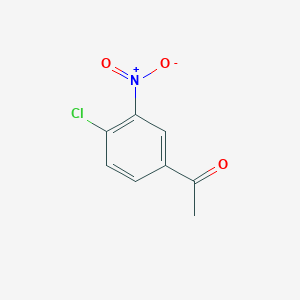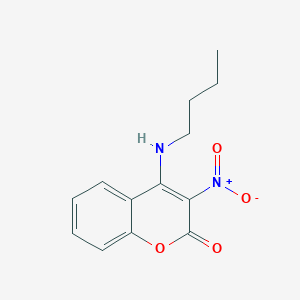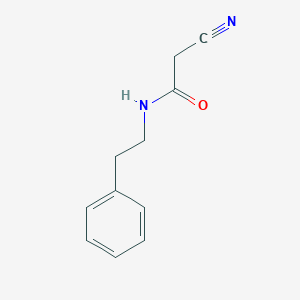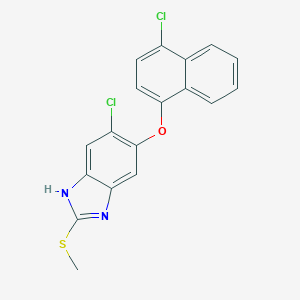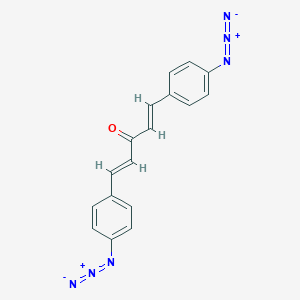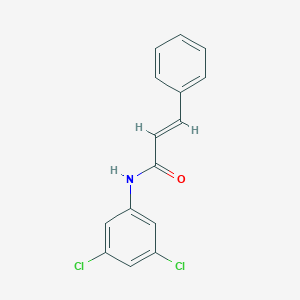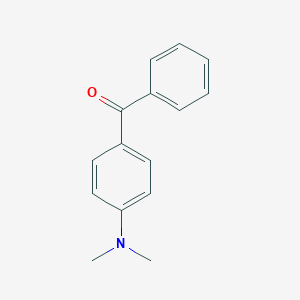![molecular formula C15H17NO2S2 B187034 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide CAS No. 24702-26-9](/img/structure/B187034.png)
4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide, also known as MMPS, is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which are essential for tissue remodeling and repair. Overexpression of MMPs has been linked to various pathological conditions, including cancer, arthritis, and cardiovascular diseases. MMPS has been extensively studied for its potential therapeutic applications in these diseases.
Mecanismo De Acción
4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide inhibits the activity of MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM proteins. This leads to the accumulation of ECM proteins, which can inhibit tumor invasion and metastasis and reduce inflammation and cartilage destruction in arthritis.
Efectos Bioquímicos Y Fisiológicos
4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of MMP activity, reduction of tumor growth and metastasis, and reduction of inflammation and cartilage destruction in arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide in lab experiments is its potent inhibitory activity against MMPs, which allows for the study of the role of MMPs in various pathological conditions. However, one limitation is the potential for off-target effects, as 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide may also inhibit other enzymes that are not MMPs.
Direcciones Futuras
Future research on 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide could focus on developing more potent and selective inhibitors of MMPs, as well as investigating the potential therapeutic applications of 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide in other diseases, such as neurodegenerative diseases and fibrosis. In addition, further studies could investigate the potential off-target effects of 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide and develop strategies to minimize these effects.
Métodos De Síntesis
4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide can be synthesized using a multistep process involving the reaction of 4-methylbenzenesulfonyl chloride with 4-methylthiophenol, followed by the reaction of the resulting product with methyl 4-methylphenylsulfinylacetate. The final product is obtained by treating the intermediate with methylamine.
Aplicaciones Científicas De Investigación
4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, arthritis, and cardiovascular diseases. It has been shown to inhibit the activity of various MMPs, including MMP-2, MMP-9, and MMP-13. MMP-2 and MMP-9 are involved in the degradation of ECM proteins, which are essential for tumor invasion and metastasis. 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been shown to inhibit tumor growth and metastasis in various animal models of cancer. In addition, 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been shown to reduce inflammation and cartilage destruction in animal models of arthritis.
Propiedades
Número CAS |
24702-26-9 |
|---|---|
Nombre del producto |
4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide |
Fórmula molecular |
C15H17NO2S2 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
(NE)-4-methyl-N-[methyl-(4-methylphenyl)-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C15H17NO2S2/c1-12-4-8-14(9-5-12)19(3)16-20(17,18)15-10-6-13(2)7-11-15/h4-11H,1-3H3 |
Clave InChI |
HZTFMTGJVKQSNS-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/S(=N/S(=O)(=O)C2=CC=C(C=C2)C)/C |
SMILES |
CC1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=C(C=C2)C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



